molecular formula CH5NO2S2 B12553858 Aminomethanesulfonothioic O-acid CAS No. 193206-15-4

Aminomethanesulfonothioic O-acid

Cat. No.: B12553858
CAS No.: 193206-15-4
M. Wt: 127.19 g/mol
InChI Key: GZEUEYKNRLYVOX-UHFFFAOYSA-N
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Description

Aminomethanesulfonothioic O-acid is a unique compound characterized by the presence of both amino and sulfonothioic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aminomethanesulfonothioic O-acid typically involves the reaction of methanesulfonic acid with an amine under controlled conditions. One common method is the reaction of methanesulfonic acid with ammonia or a primary amine, resulting in the formation of the desired compound. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Aminomethanesulfonothioic O-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Aminomethanesulfonothioic O-acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Aminomethanesulfonothioic O-acid involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonothioic group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit bacterial growth by interfering with folate metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminomethanesulfonothioic O-acid is unique due to the presence of both amino and sulfonothioic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

193206-15-4

Molecular Formula

CH5NO2S2

Molecular Weight

127.19 g/mol

IUPAC Name

hydroxysulfonothioylmethanamine

InChI

InChI=1S/CH5NO2S2/c2-1-6(3,4)5/h1-2H2,(H,3,4,5)

InChI Key

GZEUEYKNRLYVOX-UHFFFAOYSA-N

Canonical SMILES

C(N)S(=O)(=S)O

Origin of Product

United States

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